N-(4-phenylmethoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-phenylmethoxyphenyl)methanesulfonamide is a sulfonamide.
Scientific Research Applications
Antitumor Activity
Methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), an acridine derivative, was studied for antitumor activity. It was administered to patients in a phase I clinical trial, showing moderate to severe leukopenia and mild thrombocytopenia as toxic effects. Importantly, antitumor activity was detected in a patient with ovarian carcinoma, suggesting potential for further research in this area (D. V. Von Hoff et al., 1978).
Structural Characterization
A compound with a similar structure, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, was synthesized and fully characterized using various techniques like IR, 1H and 13C NMR, Mass spectra, and elemental analysis. This research contributes to understanding the molecular structure of related compounds (Shylaprasad Durgadas et al., 2012).
Chemoselective N-Acylation
Storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed for chemoselective N-acylation, demonstrating good chemoselectivity. This research is valuable for understanding the structure-reactivity relationship in these compounds (K. Kondo et al., 2000).
Stereochemical Studies
The stereochemical aspects of similar compounds were explored, such as in the study of stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide. This research is crucial for understanding the chiral properties and synthesis processes of these types of compounds (Ramesh N. Patel et al., 1993).
Quantum-Chemical Calculation
A study conducted quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their optimized state, free energy, and molecular orbitals involved in spectrum formation. This research adds to the understanding of the electronic properties of these compounds (Yuan Xue et al., 2022).
Synthesis and Anti-Inflammatory Activity
A synthesis study was conducted on N-(4-arylamidophenyl) methanesulfonamide derivatives to evaluate their anti-inflammatory activity. This study contributes to the understanding of the potential pharmacological applications of these derivatives (Y. Lou et al., 2004).
Properties
CAS No. |
157187-49-0 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-19(16,17)15-13-7-9-14(10-8-13)18-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
InChI Key |
ARUAGQGCXPFUOS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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